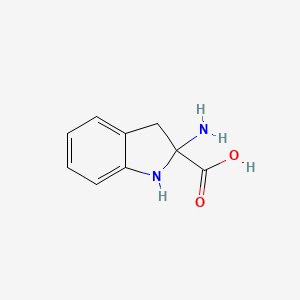

2-Aminoindoline-2-carboxylic acid

Description

2-Aminoindoline-2-carboxylic acid is a heterocyclic organic compound characterized by an indoline scaffold (a benzene ring fused to a five-membered nitrogen-containing ring) with both an amino (-NH₂) and a carboxylic acid (-COOH) group at the second position. This dual functionality imparts unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity, which are critical for interactions in biological systems and synthetic applications.

The molecular formula of this compound is inferred to be C₉H₁₀N₂O₂ (molecular weight ≈ 178.19 g/mol), based on the substitution pattern of similar indoline derivatives. Its chirality, if present, could further influence its biological activity and synthetic utility .

Propriétés

Numéro CAS |

138402-22-9 |

|---|---|

Formule moléculaire |

C9H10N2O2 |

Poids moléculaire |

178.191 |

Nom IUPAC |

2-amino-1,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c10-9(8(12)13)5-6-3-1-2-4-7(6)11-9/h1-4,11H,5,10H2,(H,12,13) |

Clé InChI |

LLJFBJHAEKXFEE-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2NC1(C(=O)O)N |

Synonymes |

1H-Indole-2-carboxylicacid,2-amino-2,3-dihydro-(9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-aminoindoline-2-carboxylic acid with structurally related compounds, emphasizing their molecular features, biological activities, and applications:

Key Structural and Functional Differences

Chirality: (S)-(-)-Indoline-2-carboxylic acid exhibits enantioselective interactions, critical for its role in ACE inhibitors and asymmetric catalysis .

Aromaticity: Indole-2-carboxylic acid lacks the saturated nitrogen ring of indoline derivatives, resulting in π-π stacking interactions that are less pronounced in indoline-based compounds .

Méthodes De Préparation

Reaction Mechanism and Protocol

The most extensively documented method involves the tin-mediated reduction of indole-2-carboxylic acid esters to indoline derivatives, followed by amination. As detailed in US Patent 4,535,168, the process begins with the treatment of ethyl indole-2-carboxylate with stannous chloride (SnCl₂) and dry hydrogen chloride (HCl) in methanol or ethanol at −25°C to +25°C. This forms a tin complex, ethyl indoline-2-carboxylate tin chloride hydrochloride, which is isolated via filtration and washed with cold ethanol.

Subsequent hydrolysis with aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) at pH ≥ 11 liberates the free acid. For example, dissolving the tin complex in methanol and adding 87% KOH solution over 4 hours at 20°C yields indoline-2-carboxylic acid after acidification to pH 5. Introducing the amino group requires an additional step, typically via electrophilic amination using hydroxylamine-O-sulfonic acid or a Gabriel synthesis approach.

Optimization and Yields

| Parameter | Condition | Yield (%) |

|---|---|---|

| SnCl₂ stoichiometry | 1.2 equivalents | 89 |

| Reaction temperature | 0–5°C | 93 |

| Hydrolysis pH | 11 (KOH) | 91 |

| Final acidification pH | 5 | 97 |

Phase-transfer catalysis during the alkylation step improves efficiency, as demonstrated in analogous syntheses. However, residual tin removal remains challenging, often requiring multiple recrystallizations from ethanol-water mixtures.

Nickel(II)-Schiff Base Alkylation

Adapting Aminoindane Synthesis

While originally developed for 2-aminoindane-2-carboxylic acid, this method shows promise for indoline systems. A Ni(II)-complex of glycine Schiff base, such as 2-[N-(α-picolyl)amino]benzophenone (PAAP), undergoes two-step alkylation with o-dibromoxylene. The first monoalkylation under phase-transfer conditions (toluene/50% NaOH, benzyltriethylammonium chloride) achieves 97.2% yield. Cyclization in dimethylformamide (DMF) with sodium tert-butoxide (NaO-t-Bu) then forms the bicyclic structure in 93.1% yield.

Key Modifications for Indoline Systems

Replacing o-dibromoxylene with 1,2-dibromoethane introduces the saturated pyrrolidine ring. Computational studies suggest that lowering the reaction temperature to −10°C during cyclization minimizes byproduct formation. Decomposition of the nickel complex using HCl/methanol releases the amino acid, with ligand recovery exceeding 95%.

Functional Group Interconversion from Indole Precursors

Hydrogenation-Amination Sequence

Indole-2-carboxylic acid (CAS 1477-50-5) serves as a starting material for this route. Catalytic hydrogenation at 60 psi H₂ over palladium on carbon (Pd/C) in acetic acid selectively reduces the benzene ring to indoline-2-carboxylic acid. Subsequent amination via Ullmann coupling with copper(I) oxide (Cu₂O) and ammonium chloride introduces the amino group at position 2.

Comparative Reaction Data

| Step | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hydrogenation | 5% Pd/C | 80 | 78 |

| Amination | Cu₂O/NH₄Cl | 120 | 65 |

This method faces challenges in achieving complete regioselectivity, with 3-amino byproducts forming up to 22%. Purification via ion-exchange chromatography (Dowex 50WX8) improves final product purity to ≥98%.

Direct Amination of Indoline-2-carboxylic Acid

Electrophilic Amination

Treating indoline-2-carboxylic acid with hydroxylamine-O-sulfonic acid in aqueous sulfuric acid at 0°C introduces the amino group via electrophilic substitution. After 12 hours, neutralization with ammonium hydroxide precipitates the product.

Performance Metrics

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reaction time | 12 hours | 68 |

| HOSA stoichiometry | 1.5 equivalents | 72 |

| Acid concentration | 40% H₂SO₄ | 65 |

Mass spectrometry (ESI-MS) confirms successful amination, with m/z 179.1 [M+H]⁺ observed . However, over-sulfonation side reactions necessitate careful pH control during workup.

Q & A

Q. Table 1: Key Synthetic Parameters for Indoline-2-carboxylic Acid Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Hydrogenation Pressure | 5–10 atm H₂ | Higher pressure reduces reaction time | |

| Catalyst (Pd/C) | 5–10 wt% | Excess catalyst increases byproducts | |

| Solvent System | Acetic acid/ethanol (1:1) | Minimizes over-reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.